2-Chloro-4-ethyl-6-methylpyridine
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Overview
Description
2-Chloro-4-ethyl-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C8H10ClN It is a derivative of pyridine, characterized by the presence of chlorine, ethyl, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-ethyl-6-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the alkylation of 2-chloro-6-methylpyridine with ethyl halides in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize catalysts and optimized reaction conditions to minimize by-products and waste. The use of flow reactors allows for better control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in solvents such as ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Chloro-4-ethyl-6-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
4-Ethyl-6-methylpyridine:
2-Chloro-4-methylpyridine: Lacks the ethyl group, leading to variations in its chemical and physical properties.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
STUNPXXDVKHKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)C)Cl |
Origin of Product |
United States |
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